

Spectroscopic Profile of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-(Trifluoromethyl)benzohydrazide*

Cat. No.: B1306052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Trifluoromethyl)benzohydrazide**, a molecule of interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(Trifluoromethyl)benzohydrazide**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.01	Singlet	1H	-	-NH-
8.13	Singlet	1H	-	Ar-H
8.08	Doublet	1H	7.8	Ar-H
7.87	Doublet	1H	7.8	Ar-H
7.73	Triplet	1H	7.8	Ar-H
4.59	Singlet	2H	-	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
164.7	C=O
134.9	Ar-C
132.8	Ar-C
129.8	Ar-C
129.0 (q, J = 31.5 Hz)	Ar-C-CF ₃
128.7	Ar-C
124.0 (q, J = 272.2 Hz)	-CF ₃
123.6 (q, J = 3.8 Hz)	Ar-C

Table 3: IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3306, 3211	Strong	N-H stretching
1656	Strong	C=O stretching (Amide I)
1612	Medium	N-H bending (Amide II)
1325	Strong	C-F stretching
1167, 1126	Strong	C-F stretching

Table 4: Mass Spectrometry Data (ESI-MS)

m/z	Ion
205.06	[M+H] ⁺

Experimental Protocols

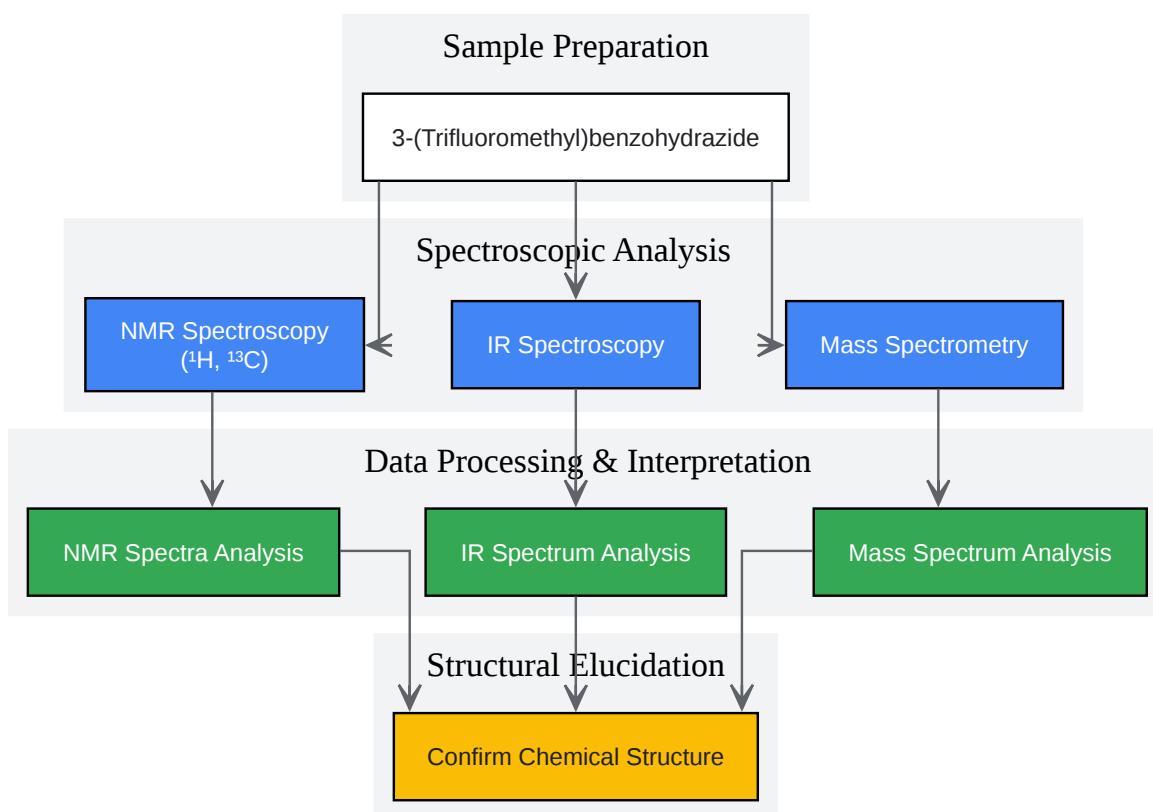
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(Trifluoromethyl)benzohydrazide** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent and introduced

into the instrument. The data was acquired in positive ion mode to observe the protonated molecular ion $[M+H]^+$.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **3-(Trifluoromethyl)benzohydrazide**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306052#spectroscopic-data-nmr-ir-ms-of-3-trifluoromethyl-benzohydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com